molecular formula C21H24O2Si B12616772 Hydroxy(triphenyl)silane;propan-1-ol CAS No. 918414-80-9

Hydroxy(triphenyl)silane;propan-1-ol

Katalognummer: B12616772
CAS-Nummer: 918414-80-9
Molekulargewicht: 336.5 g/mol
InChI-Schlüssel: UPJGTTKOYQDEEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hydroxy(triphenyl)silane;propan-1-ol is a compound that combines the properties of both silanes and alcohols. It is characterized by the presence of a hydroxyl group attached to a silicon atom, which is further bonded to three phenyl groups. This unique structure imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Hydroxy(triphenyl)silane;propan-1-ol can be synthesized through several methods. One common approach involves the reaction of triphenylsilane with propan-1-ol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the Si-O bond. Another method involves the hydrosilylation of propylene oxide with triphenylsilane, followed by hydrolysis to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale hydrosilylation processes. These processes utilize specialized reactors and catalysts to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

Hydroxy(triphenyl)silane;propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and catalysts like platinum or palladium. Reaction conditions vary depending on the desired transformation but often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

Major products formed from reactions involving this compound include silanols, siloxanes, and various substituted phenyl derivatives. These products are valuable intermediates in the synthesis of more complex organosilicon compounds.

Wissenschaftliche Forschungsanwendungen

Hydroxy(triphenyl)silane;propan-1-ol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of hydroxy(triphenyl)silane;propan-1-ol involves its ability to donate or accept electrons, making it a versatile reagent in redox reactions. The silicon atom, bonded to three phenyl groups, provides stability and enhances the compound’s reactivity. In biological systems, it can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Hydroxy(triphenyl)silane;propan-1-ol is unique due to the presence of both a hydroxyl group and three phenyl groups attached to the silicon atom. This combination imparts distinct reactivity and stability, making it valuable in applications where both hydrophilic and hydrophobic interactions are required.

Eigenschaften

CAS-Nummer

918414-80-9

Molekularformel

C21H24O2Si

Molekulargewicht

336.5 g/mol

IUPAC-Name

hydroxy(triphenyl)silane;propan-1-ol

InChI

InChI=1S/C18H16OSi.C3H8O/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-3-4/h1-15,19H;4H,2-3H2,1H3

InChI-Schlüssel

UPJGTTKOYQDEEG-UHFFFAOYSA-N

Kanonische SMILES

CCCO.C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.